molecular formula C4H2ClN5 B14863216 3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine

3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine

Cat. No.: B14863216
M. Wt: 155.54 g/mol
InChI Key: KYDHDTNDYQNPBV-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine is a heterocyclic compound that features a pyrazole ring fused with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triazine precursors. For instance, the formimidate derivative can be treated with hydrazine hydrate in ethanol to obtain the desired pyrazolo[3,4-E][1,2,4]triazine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions for these reactions are less frequently documented but may involve standard oxidizing or reducing agents.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Scientific Research Applications

3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine involves its interaction with molecular targets such as CDKs. The compound can inhibit the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of key substrates involved in cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its ability to act as a scaffold for the development of kinase inhibitors makes it particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

IUPAC Name

3-chloro-5H-pyrazolo[3,4-e][1,2,4]triazine

InChI

InChI=1S/C4H2ClN5/c5-4-7-3-2(8-10-4)1-6-9-3/h1H,(H,6,7,9,10)

InChI Key

KYDHDTNDYQNPBV-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1N=NC(=N2)Cl

Origin of Product

United States

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